4-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]indol-3-YL}but-3-EN-2-one
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Overview
Description
4-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]indol-3-YL}but-3-EN-2-one is a complex organic compound that features both indole and pyridine rings.
Preparation Methods
The synthesis of 4-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]indol-3-YL}but-3-EN-2-one typically involves multiple steps, starting with the preparation of the indole and pyridine precursors. The indole ring can be synthesized through Fischer indole synthesis, while the pyridine ring can be prepared using Hantzsch pyridine synthesis . The final step involves coupling these two rings under specific reaction conditions, such as using a palladium-catalyzed cross-coupling reaction . Industrial production methods may involve optimizing these steps for higher yields and purity.
Chemical Reactions Analysis
4-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]indol-3-YL}but-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond or other reducible groups.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]indol-3-YL}but-3-EN-2-one involves its interaction with molecular targets such as enzymes or receptors. The indole and pyridine rings can bind to specific sites on these targets, modulating their activity. The trifluoromethyl and chloro substituents enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar compounds include other indole and pyridine derivatives, such as:
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole ring.
Trifluoromethylpyridine derivatives: Used in agrochemicals and pharmaceuticals, sharing the trifluoromethyl and pyridine moieties.
Indole-3-carbinol: Found in cruciferous vegetables, with anticancer properties.
4-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]indol-3-YL}but-3-EN-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H12ClF3N2O |
---|---|
Molecular Weight |
364.7 g/mol |
IUPAC Name |
4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]but-3-en-2-one |
InChI |
InChI=1S/C18H12ClF3N2O/c1-11(25)6-7-12-10-24(16-5-3-2-4-14(12)16)17-15(19)8-13(9-23-17)18(20,21)22/h2-10H,1H3 |
InChI Key |
DRUOJRHUAMTZLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
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